N-(2-methoxyethyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide
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Overview
Description
N-(2-methoxyethyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a dioxino-benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide typically involves multiple steps:
Formation of the Benzimidazole Core: The initial step often involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone to form the benzimidazole core.
Introduction of the Dioxino Group: The dioxino group can be introduced via a cyclization reaction involving appropriate diol precursors.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced through a nucleophilic substitution reaction using trifluoromethylating agents.
Final Coupling: The final step involves coupling the intermediate with 2-methoxyethylamine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halides or organometallic compounds can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme interactions, receptor binding, and other biochemical processes due to its potential bioactivity.
Medicine
In medicinal chemistry, N-(2-methoxyethyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide could be investigated for its potential therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials, coatings, or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-2-[2-(trifluoromethyl)-benzimidazol-1-yl]acetamide: Lacks the dioxino group, which may affect its bioactivity and chemical properties.
N-(2-methoxyethyl)-2-[2-(methyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide: Substitutes the trifluoromethyl group with a methyl group, potentially altering its reactivity and interactions.
Uniqueness
The presence of both the trifluoromethyl group and the dioxino-benzimidazole moiety in N-(2-methoxyethyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide makes it unique
This compound’s unique combination of functional groups and structural elements makes it a valuable subject for further research and development in various scientific and industrial fields.
Properties
Molecular Formula |
C15H16F3N3O4 |
---|---|
Molecular Weight |
359.30 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2-[2-(trifluoromethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl]acetamide |
InChI |
InChI=1S/C15H16F3N3O4/c1-23-3-2-19-13(22)8-21-10-7-12-11(24-4-5-25-12)6-9(10)20-14(21)15(16,17)18/h6-7H,2-5,8H2,1H3,(H,19,22) |
InChI Key |
CXRNMCKGAYCHOC-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CN1C2=CC3=C(C=C2N=C1C(F)(F)F)OCCO3 |
Origin of Product |
United States |
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